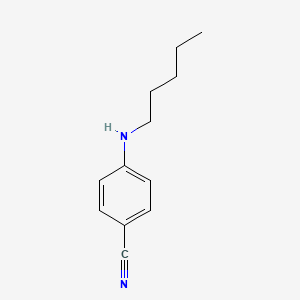

4-(Pentylamino)benzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C12H16N2 |

|---|---|

Molecular Weight |

188.27 g/mol |

IUPAC Name |

4-(pentylamino)benzonitrile |

InChI |

InChI=1S/C12H16N2/c1-2-3-4-9-14-12-7-5-11(10-13)6-8-12/h5-8,14H,2-4,9H2,1H3 |

InChI Key |

VTHRKVLMVJFQQN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCNC1=CC=C(C=C1)C#N |

Origin of Product |

United States |

The Evolving Landscape of Benzonitrile Chemistry

The study of benzonitrile (B105546) and its derivatives has a rich history in academic research, with significant strides made in understanding their synthesis and reactivity. Early investigations into benzonitrile chemistry often focused on fundamental reactions, such as its formation from benzaldehyde (B42025) and ammonia (B1221849), a process catalyzed by copper compounds. oup.com Over time, research has expanded to include more complex transformations and applications.

A notable advancement has been the detection of benzonitrile in the interstellar medium, specifically in the Taurus molecular cloud (TMC-1). bmsis.orgarxiv.orgnrao.edu This discovery was particularly significant as it marked the first time a specific aromatic molecule was identified using radio spectroscopy. bmsis.org This finding has spurred further research into the formation pathways of benzonitrile and other aromatic molecules in space, with studies exploring the roles of ion-molecule reactions and photo-induced processes. arxiv.orgpnas.org

Modern synthetic chemistry has also seen the development of novel methods for constructing benzonitrile frameworks. These include N-heterocyclic carbene-catalyzed assembly protocols, which offer new retrosynthetic strategies for creating substituted benzonitriles. Furthermore, electrochemical methods have been explored for C-H amidation reactions, using nitriles like benzonitrile as versatile amino sources under mild conditions. rsc.org

The Importance of Amino Substituted Benzonitrile Frameworks in Chemical Science

The incorporation of an amino group onto a benzonitrile (B105546) framework gives rise to a class of compounds with significant utility in various scientific domains. Amino-substituted benzonitriles are recognized as valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. evitachem.com The presence of both an amino and a nitrile group allows for a diverse range of chemical transformations. evitachem.com

The amino group, being an activating group, can direct electrophilic aromatic substitution, enabling further functionalization of the benzene (B151609) ring. evitachem.com Simultaneously, the nitrile group can undergo reactions such as hydrolysis to form carboxylic acids or reduction to produce amines. ontosight.ai This versatility makes amino-substituted benzonitriles key building blocks for the construction of more complex molecules, including heterocyclic compounds like isoquinolines. beilstein-journals.org

In the realm of medicinal chemistry, derivatives of amino-substituted benzonitriles have been investigated for their potential biological activities. For instance, certain derivatives have been studied as inhibitors of enzymes like sphingosine (B13886) kinase 2, which is implicated in cellular signaling pathways related to cancer and inflammation. smolecule.com The specific nature of the amino substituent, such as the cyclopentylethyl group in one example, can influence the compound's lipophilicity and binding affinity to biological targets. smolecule.com

Hypothesized Future Research Directions for 4 Pentylamino Benzonitrile

Advanced Synthetic Approaches to Substituted Benzonitriles

The formation of the nitrile group on an aromatic ring is a fundamental transformation in organic synthesis. Several robust methods have been developed, each with its own advantages and substrate scope.

Catalytic Ammoxidation Routes to Aromatic Nitriles

Catalytic ammoxidation represents an industrially significant and atom-economical method for the synthesis of aromatic nitriles. medcraveonline.comwikipedia.org This process typically involves the reaction of a methyl-substituted aromatic compound, such as toluene (B28343) or its derivatives, with ammonia (B1221849) and oxygen at elevated temperatures over a heterogeneous catalyst. medcraveonline.comwikipedia.org

The catalysts are often mixed metal oxides, with vanadium and molybdenum being common components. wikipedia.org For instance, vanadium-antimony-bismuth-chromium oxide supported on γ-alumina has been studied for the ammoxidation of o-xylene. journalcra.comresearchgate.net The reaction proceeds through a partial oxidation mechanism, where the methyl group is converted to a nitrile. wikipedia.org This method is valued for its directness and the use of relatively simple starting materials. tandfonline.com

| Starting Material | Catalyst System | Product | Reference |

| Toluene | Mixed transition metal oxides | Benzonitrile (B105546) | medcraveonline.comwikipedia.org |

| o-Xylene | V-Sb-Bi-Cr/γ-Al2O3 | o-Tolunitrile, Phthalonitrile | journalcra.comresearchgate.net |

| p-Xylene | Vanadium bronze on α-alumina | Terephthalonitrile, Tolunitrile | google.com |

The efficiency and selectivity of ammoxidation can be influenced by the catalyst composition and reaction conditions. Research has explored various catalyst formulations to optimize the yield of the desired nitrile and minimize the formation of byproducts like carbon oxides. google.com

Nitrile Formation from Benzoic Acid Derivatives

Benzoic acid and its derivatives serve as versatile precursors for the synthesis of benzonitriles. One common approach involves the dehydration of benzamides. britannica.com Reagents like phosphorus pentoxide or phosphoryl chloride can be employed for this transformation. britannica.com A study demonstrated the synthesis of 2-aminobenzonitrile (B23959) from 2-aminobenzamide (B116534) using phenylphosphonic dichloride in pyridine, achieving a high yield. researchmap.jp

Alternatively, carboxylic acids can be directly converted to nitriles. This can be achieved by heating the acid with an excess of another nitrile, such as acetonitrile, in the presence of a catalyst. youtube.com Another patented method describes the reaction of amino- or hydroxybenzoic acid compounds with ammonia in the presence of a phosphate-containing supported catalyst at high temperatures. google.com

| Starting Material | Reagent/Method | Product | Reference |

| Benzamide | Dehydrating agent (e.g., P2O5) | Benzonitrile | britannica.com |

| 2-Aminobenzamide | Phenylphosphonic dichloride, Pyridine | 2-Aminobenzonitrile | researchmap.jp |

| Amino/Hydroxybenzoic acid | Ammonia, Phosphate catalyst | Amino/Hydroxybenzonitrile | google.com |

| Benzoic Acid | Excess nitrile, Catalyst | Benzonitrile | youtube.com |

Ammonolysis and Cyanide-Based Syntheses of Amino-benzonitriles

The introduction of an amino group onto a benzonitrile ring can be achieved through ammonolysis of a suitable precursor. For example, 4-chlorobenzonitrile (B146240) can undergo ammonolysis with aqueous ammonia in ethanol (B145695) to produce 4-aminobenzonitrile (B131773). bloomtechz.com

Cyanide-based methods offer another important route. The palladium-catalyzed cyanation of aryl halides is a widely used technique for introducing the nitrile group. rsc.org Various cyanide sources can be employed, including potassium hexacyanoferrate. rsc.org For instance, the synthesis of 2-aminobenzonitriles has been achieved through the ortho-C-H-amination and ipso-C-I-cyanation of aryl iodides using K4[Fe(CN)6]·3H2O. rsc.org Another approach involves the reaction of a substituted 3-aminochlorobenzene with a cyanide-donating reagent, such as copper(I) cyanide or an alkali metal cyanide in the presence of a nickel or palladium catalyst. google.comgoogle.com

Reduction Strategies for Nitrobenzonitrile Precursors

The reduction of a nitro group to an amino group provides a common pathway for the synthesis of aminobenzonitriles. 4-Nitrobenzonitrile is a readily available starting material that can be selectively reduced to 4-aminobenzonitrile. ontosight.ai Various reducing agents and conditions have been explored to achieve this transformation with high chemoselectivity, preserving the nitrile functionality.

Studies have reported the use of bimetallic Fe-Ni nanoparticles with tungstophosphoric acid hydrate (B1144303) in water for the chemoselective reduction of nitro compounds, including the conversion of p-nitrobenzonitrile to p-aminobenzonitrile in high yield. scispace.com Other methods include reduction with iron powder in acidic media or using zinc dust in a hydrochloric acid medium. scispace.comgoogle.com The catalytic gas-phase hydrogenation of p-nitrobenzonitrile to p-aminobenzonitrile over supported gold catalysts has also been investigated, with the reaction rate showing a dependence on the gold nanoparticle size and the nature of the support. tandfonline.com

| Starting Material | Reducing Agent/Catalyst | Product | Reference |

| p-Nitrobenzonitrile | Bimetallic Fe-Ni NPs/H3PW12O40·xH2O | p-Aminobenzonitrile | scispace.com |

| p-Nitrobenzonitrile | Iron powder/HCl or AcOH | p-Aminobenzonitrile | scispace.com |

| 2-Nitrobenzonitrile | Zinc dust/HCl | 2-Aminobenzonitrile | google.com |

| p-Nitrobenzonitrile | Au/Oxide support | p-Aminobenzonitrile | tandfonline.com |

Specific Reaction Pathways for Introducing Pentylamino Substituents

Once the aminobenzonitrile core is synthesized, the final step to obtain this compound is the introduction of the pentyl group onto the amino nitrogen.

Nucleophilic Aromatic Substitution Strategies

Nucleophilic aromatic substitution (SNA_r) is a key reaction for forming carbon-nitrogen bonds on aromatic rings. wikipedia.org In the context of synthesizing this compound, this strategy would typically involve the reaction of a benzonitrile derivative bearing a good leaving group at the 4-position with pentylamine. For the reaction to proceed efficiently, the aromatic ring usually needs to be activated by electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orgmasterorganicchemistry.compressbooks.pub The nitrile group itself is an electron-withdrawing group, which facilitates this type of reaction.

A plausible synthetic route to this compound could therefore involve the reaction of 4-fluorobenzonitrile (B33359) or 4-chlorobenzonitrile with pentylamine. The greater reactivity of fluoride (B91410) as a leaving group in S_NAr reactions often makes it the preferred choice. masterorganicchemistry.com The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction.

While direct literature on the synthesis of this compound via this specific nucleophilic aromatic substitution is not extensively detailed in the provided search results, the general principles of S_NAr strongly support its feasibility. The reaction of various amines with activated aryl halides is a well-established transformation in organic synthesis. elsevierpure.comyoutube.com

Reductive Amination Methodologies

Reductive amination is a cornerstone of amine synthesis, valued for its efficiency and broad applicability in forming C-N bonds. acs.org This method typically involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. mdma.ch For the synthesis of this compound, two primary pathways can be envisioned: the reaction of 4-cyanobenzaldehyde (B52832) with pentylamine, or the reductive alkylation of benzonitrile with an appropriate pentylating agent.

A highly effective approach is the reductive alkylation of nitriles with aldehydes or ketones, using hydrogen as the reducing agent. nih.govresearchgate.net This method allows for the direct coupling of abundant and low-cost starting materials to form secondary alkylamines. nih.gov A novel cobalt catalyst supported on N-doped SiC has been developed for this purpose, demonstrating high selectivity and tolerance for a wide range of functional groups. nih.govresearchgate.netthieme-connect.com The catalyst facilitates the selective hydrogenation of the nitrile and the transient imine intermediate while leaving the carbonyl group of the aldehyde largely unreduced. nih.gov

The reaction conditions for the reductive alkylation of benzonitriles with various aldehydes typically involve heating the substrates with the cobalt catalyst in a solvent like 2-methyltetrahydrofuran (B130290) under hydrogen pressure. researchgate.net For instance, the reductive alkylation of benzonitrile with various aldehydes has been achieved with high yields. nih.gov Although a direct synthesis of this compound using valeraldehyde (B50692) (pentanal) is not explicitly detailed in the provided literature, the successful alkylation with other aldehydes suggests this pathway is highly feasible. The general trend shows that yields can be affected by the steric hindrance of the carbonyl compound. nih.govresearchgate.net

Table 1: Reductive Alkylation of Benzonitrile with Various Aldehydes using a Co/N-SiC Catalyst

| Aldehyde | Product | Isolated Yield (%) | Reference |

|---|---|---|---|

| 4-Methylbenzaldehyde | N-(4-Methylbenzyl)aniline | 99 | nih.gov |

| 4-Chlorobenzaldehyde | N-(4-Chlorobenzyl)aniline | 99 | nih.gov |

| Benzaldehyde (B42025) | N-Benzylaniline | 96 | nih.gov |

Reaction conditions: 5.0 mol % Co on N-SiC, 1.0 mmol nitrile, 3.0 mmol aldehyde, 6 mL 2-methyltetrahydrofuran, 100 °C, 1.5 MPa H₂, 20 h. Yields are for the corresponding hydrochloride salts.

Another common approach involves the reaction of 4-cyanobenzaldehyde with an amine, followed by reduction. For example, the reaction of 4-cyanobenzaldehyde with aniline (B41778) in the presence of triacetoxy sodium borohydride (B1222165) as a reducing agent yields the corresponding secondary amine. google.comgoogleapis.com This suggests that reacting 4-cyanobenzaldehyde with pentylamine under similar conditions would be a viable route to this compound.

Cross-Coupling Reactions for C-N Bond Formation

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, represent a powerful and versatile method for the formation of C-N bonds. nih.govorgsyn.org This reaction enables the coupling of aryl halides or pseudo-halides with a wide range of amines, including primary and secondary alkylamines. For the synthesis of this compound, this would typically involve the reaction of a 4-halobenzonitrile (e.g., 4-chlorobenzonitrile or 4-bromobenzonitrile) with pentylamine in the presence of a palladium catalyst, a suitable ligand, and a base.

The synthesis of a close analogue, 4-(hexylamino)benzonitrile, has been reported via a nickel-catalyzed C-N coupling reaction between 4-chlorobenzonitrile and n-hexylamine. This reaction proceeded to a high yield of 96%, demonstrating the efficacy of transition metal catalysis for this type of transformation. uwa.edu.au While nickel was used in this specific instance, palladium-based systems are more commonly cited for their broad applicability. nih.gov

The typical components of a Buchwald-Hartwig amination include a palladium source, such as Pd₂(dba)₃, a phosphine (B1218219) ligand like tBu₃P·HBF₄, and a base, commonly sodium tert-butoxide, in an inert solvent like toluene. tcichemicals.com The choice of ligand is crucial for the success of the reaction, influencing catalyst stability and activity.

Similarly, Sonogashira cross-coupling reactions, which form C-C bonds between aryl halides and terminal alkynes, demonstrate the reactivity of substrates like 4-bromobenzonitrile (B114466) under palladium catalysis. rsc.orgresearchgate.netmdpi.com While not a C-N bond-forming reaction, the conditions employed are often similar and highlight the utility of 4-halobenzonitriles as precursors in cross-coupling chemistry.

Table 2: Examples of Cross-Coupling Reactions with Benzonitrile Derivatives

| Aryl Halide | Coupling Partner | Catalyst System | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Chlorobenzonitrile | n-Hexylamine | Nickel-based | C-N Coupling | 96 | uwa.edu.au |

| 4-Bromobenzonitrile | Phenylacetylene | Pd(II)/Cu(I) | Sonogashira C-C Coupling | 98 | iastate.edu |

| 4-Bromobenzonitrile | Trimethylsilylacetylene | Pd(OAc)₂/CuI | Sonogashira C-C Coupling | High | researchgate.net |

| 4-Chloroanisole | Diphenylamine | Pd₂(dba)₃/tBu₃P·HBF₄ | Buchwald-Hartwig C-N Coupling | 65 | tcichemicals.com |

Kinetic and Mechanistic Investigations of this compound Synthesis

Understanding the kinetics and reaction mechanisms is crucial for optimizing synthetic protocols and improving catalyst performance. This section delves into the factors governing the rates and pathways of reactions involving benzonitrile functionalization.

Reaction Rate Determinations in Benzonitrile Functionalization

Kinetic studies provide quantitative insight into how reaction conditions influence the speed of a chemical transformation. The rate of a reaction is often expressed through a rate law, which relates the reaction rate to the concentrations of reactants and a rate constant (k). wikipedia.org

For reactions involving benzonitrile, kinetic studies have been performed to elucidate mechanisms. For instance, the hydrogenation of benzonitrile over a palladium catalyst was found to follow first-order kinetics with respect to the benzonitrile concentration, with a determined activation energy of 27.6 kJ mol⁻¹. acs.org In a different study, kinetic analysis of a nickel-catalyzed C-N coupling reaction between 4-chlorobenzonitrile and n-hexylamine established that the reaction was first-order with respect to the catalyst concentration. uwa.edu.au

Hammett plots are a powerful tool in physical organic chemistry used to investigate the electronic effects of substituents on reaction rates. wikipedia.orgchemrxiv.org A Hammett plot for the oxidative addition of substituted benzonitriles in a cross-coupling reaction showed a correlation between the electron-donating ability of the benzonitrile substituent and the reaction rate. researchgate.net Such analyses can reveal whether a positive or negative charge builds up at the reaction center in the transition state. A V-shaped or convex Hammett plot can indicate a change in the rate-determining step or the operation of multiple competing mechanisms as the electronic nature of the substituent is varied. acs.org

Table 3: Kinetic Parameters for Benzonitrile Reactions

| Reaction | Substrate | Kinetic Order | Finding | Reference |

|---|---|---|---|---|

| Catalytic Hydrogenation | Benzonitrile | First-order | Activation Energy = 27.6 kJ mol⁻¹ | acs.org |

| Ni-catalyzed C-N Coupling | 4-Chlorobenzonitrile | First-order (re: catalyst) | Rate is dependent on catalyst concentration | uwa.edu.au |

| Ru-catalyzed Reductive Amination | Benzaldehyde | Complex | Rate dependencies on H₂, NH₃, and substrate concentrations were determined | researchgate.net |

Transition State Analysis for C-N Bond Formation Reactions

Transition state analysis, often aided by computational methods like Density Functional Theory (DFT), is used to map the potential energy surface of a reaction. This allows for the identification of intermediates and the calculation of energy barriers for transition states, which ultimately determine the reaction pathway and rate.

For reactions involving benzonitrile, DFT calculations have been employed to study the activation of the C-CN bond by nickel complexes. researchgate.netdigitellinc.comutrgv.eduacs.org These studies located multiple stable intermediates and transition states on the potential energy surface. researchgate.net For instance, in the reaction of a nickel(0) fragment with benzonitrile, η²-nitrile and η²-arene complexes were identified as intermediates leading to the final C-CN bond activation product. The energy barriers for the migration of the nickel atom around the phenyl ring were found to be lower than those for the key bond-breaking and bond-forming steps. researchgate.net

While these studies focus on C-CN activation rather than C-N bond formation, the methodologies are directly applicable. Mechanistic investigations into nickel-catalyzed cross-coupling reactions often invoke catalytic cycles involving multiple oxidation states of nickel, such as Ni(0), Ni(I), Ni(II), and Ni(III). researchgate.netcjcatal.comnih.govoaepublish.com The formation of the C-N bond in a Buchwald-Hartwig type reaction, for example, occurs via reductive elimination from a Ni(II) or Pd(II) complex. DFT calculations can model the geometry and energy of the transition state for this crucial step, providing insight into how ligand and substrate structure affect the reaction's efficiency. The activation of electrophiles can proceed through two-electron pathways or radical processes, depending on the catalyst and substrates involved. nih.govoaepublish.com

Catalyst Design Principles for Enhanced Selectivity in Nitrile Synthesis

The selective synthesis of a desired amine product from a nitrile is a significant challenge, as over-alkylation or different reduction pathways can lead to mixtures of primary, secondary, and tertiary amines. mdma.ch Catalyst design is paramount in controlling this selectivity.

For the selective synthesis of secondary amines from nitriles, several strategies have been developed. One approach is to use bimetallic catalysts where the combination of metals creates a synergistic effect. For example, a palladium-platinum random alloy nanoparticle catalyst showed excellent performance for nitrile hydrogenation to secondary amines under ambient conditions. rsc.org Similarly, a Pd-CuFe catalyst demonstrated controllable selectivity: the Pd-Cu system favored primary amines, while the addition of iron (Pd-FeCu) shifted the selectivity almost exclusively to secondary amines. nih.gov This change is attributed to the electronic modulation of copper by the iron, which affects the lifetime of the intermediate imine. nih.gov

The catalyst support can also play a critical role. A novel cobalt catalyst on a porous, N-doped SiC support was specifically designed for the reductive alkylation of nitriles to secondary amines. nih.gov This system shows a unique selectivity pattern, favoring the hydrogenation of the C=N bond of the imine intermediate over the C=O bond of the starting aldehyde. nih.gov

For homogeneous catalysts, the ligand plays a defining role. In manganese-catalyzed transfer hydrogenation of nitriles, phosphine-free catalysts bearing a hemilabile sulfur donor arm were developed. acs.org The hemilability of the ligand allows it to temporarily de-coordinate from the metal center, opening a coordination site for the substrate to bind and undergo hydrogenation in an inner-sphere mechanism, which was key to the catalyst's activity. acs.org The choice of catalyst can also direct the reaction to different products; for instance, with aliphatic nitriles, a Pd/C catalyst selectively produces tertiary amines, whereas a Rh/C catalyst yields secondary amines. acs.org

Electronic Absorption and Emission Spectroscopy of this compound

The electronic absorption spectrum of this compound, like other 4-aminobenzonitrile derivatives, is characterized by transitions involving the π-electron system of the benzene (B151609) ring, which are influenced by the amino donor and cyano acceptor groups. The primary absorption band corresponds to a π → π* transition. In non-polar solvents, this transition leads to a locally excited (LE) state, where the electron density is largely confined to the benzonitrile portion of the molecule.

For the parent compound, benzonitrile, absorption bands are typically observed around 224 nm and 271 nm. The introduction of the strong electron-donating amino group at the para position causes a significant bathochromic (red) shift of the main absorption band. In the case of 4-(Dimethylamino)benzonitrile (B74231) (DMABN), this band appears at approximately 297 nm in non-polar solvents like cyclohexane. Increasing the length of the alkyl chain on the amino nitrogen generally leads to a slight enhancement of its electron-donating capacity, which can cause a further small red shift in the absorption maximum. Therefore, the primary absorption band for this compound is expected to be located at a slightly longer wavelength compared to DMABN.

The fluorescence of this compound is highly dependent on the solvent environment. In non-polar solvents, a single fluorescence band is typically observed, which originates from the decay of the locally excited (LE) state. This emission is generally structured and appears at relatively high energy (in the UV-A or violet region).

However, in polar solvents, many 4-(alkylamino)benzonitriles exhibit a phenomenon known as dual fluorescence. mdpi.com Upon excitation to the LE state, the molecule can undergo a conformational change, typically involving the rotation of the amino group, which facilitates the formation of a highly polar intramolecular charge transfer (ICT) state. mdpi.comiupac.org This ICT state is significantly stabilized by polar solvent molecules. The result is the appearance of a second, distinct emission band at a much lower energy (longer wavelength). This ICT emission band is typically broad, structureless, and exhibits a large Stokes shift relative to the absorption band. ajol.inforesearchgate.net For this compound in polar solvents, one would expect to observe this dual fluorescence, with an LE band at higher energy and a prominent, red-shifted ICT band.

Investigations into Intramolecular Charge Transfer (ICT) States

The dual fluorescence observed in compounds like this compound is a direct consequence of the formation of an ICT state from the initially excited LE state. The most widely accepted model to describe this process is the Twisted Intramolecular Charge Transfer (TICT) model.

The TICT model posits that the ICT state is formed following a torsional rotation of the pentylamino group to a conformation that is perpendicular to the plane of the benzonitrile ring. mdpi.com This twisting electronically decouples the donor and acceptor moieties, facilitating a near-complete electron transfer.

The key spectroscopic signatures of TICT state formation are:

Dual Fluorescence: The simultaneous emission from both the LE and the charge-transfer state in polar solvents.

Large Stokes Shift: The emission from the TICT state is significantly red-shifted from the absorption, often by more than 10,000 cm⁻¹, due to the large geometry change and solvent relaxation around the highly polar excited state.

Solvent Polarity Dependence: The intensity and position of the TICT emission band are extremely sensitive to solvent polarity. As polarity increases, the TICT band shifts to lower energies (red-shifts) and its relative intensity compared to the LE band increases dramatically. acs.org

The efficiency of the ICT process is strongly correlated with the molecular structure, particularly the electron-donating strength of the amino group and steric factors. Research on a series of 4-(dialkylamino)benzonitriles has shown that increasing the length of the alkyl chains enhances the efficiency of the ICT reaction. acs.org

This enhancement is attributed to several factors:

Increased Electron-Donating Ability: Longer alkyl chains are slightly more electron-releasing, which lowers the ionization potential of the donor group and makes the charge transfer more favorable.

Stabilization of the CT State: The increased size of the alkyl group leads to a more negative free enthalpy change (ΔG) and a greater stabilization enthalpy (−ΔH) for the ICT reaction. acs.org

Studies on 4-(dialkylamino)benzonitriles with methyl, ethyl, and n-propyl groups show a clear trend of increasing ICT efficiency with chain length. acs.org It can be inferred that this compound would continue this trend, exhibiting a more efficient ICT process and a higher ratio of CT to LE fluorescence compared to its shorter-chain counterparts under identical solvent conditions.

| Compound | Alkyl Group (R) | Fluorescence Quantum Yield Ratio (Φ'CT/ΦLE) at 296 K | ICT Stabilization Enthalpy (-ΔH) (kJ/mol) | Free Enthalpy Change (ΔG) (kJ/mol) |

|---|---|---|---|---|

| DMABN | Methyl | 2.5 | 15.7 | -4.0 |

| DEABN | Ethyl | 11.2 | 21.8 | -9.9 |

| DPrABN | n-Propyl | 14.4 | 22.2 | -10.4 |

| This compound | Pentyl | Expected to be >14.4 | Expected to be >22.2 | Expected to be more negative than -10.4 |

Solvatochromic Behavior and Solvent-Dependent Photophysics

Solvatochromism, the change in absorption or emission color with solvent polarity, is a hallmark feature of molecules that undergo ICT. For this compound, the emission spectrum is expected to show strong positive solvatochromism, specifically for the ICT band.

The LE state has a relatively small dipole moment and is not significantly affected by the solvent's polarity. In contrast, the TICT state is highly dipolar, with a large separation of charge. As the polarity of the solvent increases, it provides greater stabilization to this dipolar state, thus lowering its energy. This energy reduction is directly observed as a bathochromic (red) shift in the ICT fluorescence maximum. The magnitude of this shift can be substantial, providing a sensitive probe of the local solvent environment. nih.govacs.org

The table below illustrates the typical solvatochromic shift for the ICT emission of a representative (alkylamino)benzonitrile across solvents of varying polarity. A similar trend is expected for this compound.

| Solvent | Polarity (Dielectric Constant, ε) | ICT Emission Maximum (λmaxICT) (nm) |

|---|---|---|

| n-Hexane | 1.9 | ~360 (LE only) |

| Dioxane | 2.2 | ~430 |

| Ethyl Acetate | 6.0 | ~460 |

| Acetonitrile | 37.5 | ~490 |

This pronounced solvent-dependent behavior underscores the critical role of the environment in dictating the photophysical decay pathways of this compound after excitation.

Quantitative Solvatochromic Shifts in Varied Solvent Environments

The photophysical properties of this compound, a donor-acceptor molecule, are highly sensitive to the surrounding solvent environment. This sensitivity, known as solvatochromism, manifests as shifts in the position of absorption and emission spectral bands with changes in solvent polarity. nih.gov The phenomenon provides critical insights into the nature of solute-solvent interactions and the change in the electronic distribution of the molecule upon excitation. nih.gov

In donor-acceptor systems like this compound, the ground state is typically less polar than the excited state. Upon photoexcitation, a significant intramolecular charge transfer (ICT) occurs from the pentylamino (donor) group to the cyano (acceptor) group, leading to a substantial increase in the dipole moment. Consequently, polar solvents will stabilize the more polar excited state to a greater extent than the ground state, resulting in a red shift (bathochromic shift) in the fluorescence emission spectrum. The magnitude of this shift often correlates with solvent polarity parameters.

While specific data for this compound is not extensively tabulated in the provided literature, the behavior of the closely related compound 4-(dimethylamino)benzonitrile (DMABN) serves as an excellent model. Studies on DMABN show a characteristic dual fluorescence in polar solvents, with one band corresponding to a locally excited (LE) state and a second, red-shifted band corresponding to the ICT state. nih.gov The position of the ICT emission band is strongly dependent on the solvent's polarity and viscosity. nih.gov For instance, in a study of a different solvatochromic dye, the emission band shifted from 430 nm to 510 nm as the environment changed. scirp.org This behavior is indicative of the stabilization of the charge-transfer state in more polar environments.

Table 1: Representative Solvatochromic Shifts for a Donor-Acceptor Cyano-Substituted Aromatic Compound in Various Solvents (Data is illustrative based on typical behavior for this class of compounds)

| Solvent | Polarity Function (ET(30) kcal/mol) | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (cm-1) |

| Hexane | 31.0 | ~300 | ~350 | ~5100 |

| Toluene | 33.9 | ~305 | ~365 | ~5800 |

| Tetrahydrofuran (THF) | 37.4 | ~310 | ~430 | ~10100 |

| Acetonitrile | 45.6 | ~312 | ~470 | ~12500 |

| Methanol | 55.4 | ~315 | ~485 | ~13200 |

| Water | 63.1 | ~318 | ~500 | ~13900 |

Note: This table is a generalized representation. Actual values for this compound may vary. The Stokes shift is calculated as the difference in wavenumbers between the absorption and emission maxima.

Modeling Solvent Polarity and Hydrogen Bonding Interactions

The solvatochromic shifts observed in this compound and related compounds can be quantitatively modeled to disentangle the contributions of different types of solute-solvent interactions. These interactions are broadly categorized into nonspecific (dipolar) interactions and specific (e.g., hydrogen bonding) interactions. rsc.org

Linear Solvation Energy Relationships (LSERs), such as the Kamlet-Taft model, are frequently used to analyze these effects. nih.gov This model correlates a solvent-dependent property (like the wavenumber of maximum emission, νmax) with solvent parameters representing dipolarity/polarizability (π), hydrogen-bond donating acidity (α), and hydrogen-bond accepting basicity (β). For the nitrile group in benzonitrile, aprotic solvents induce red shifts proportional to the π parameter. nih.gov However, in protic solvents, hydrogen bonding to the nitrile nitrogen causes a significant blue shift in the nitrile's vibrational frequency. nih.govnih.gov

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for modeling these interactions at a molecular level. cas.cz By calculating the electronic structure and properties of a solute-solvent complex, DFT can elucidate the nature of the interactions. For example, calculations on benzonitrile-water (B12561814) complexes have identified stable structures involving hydrogen bonds to the nitrile nitrogen and π-type hydrogen bonds to the aromatic ring. kuleuven.be These models can also predict the change in dipole moment upon complex formation and how solvent polarity influences the stability of different hydrogen-bonded conformers. cas.czkuleuven.be It is generally assumed that hydrogen-bonded complexes become less stable as solvent polarity increases, but surprising cases of stabilization in polar solvents have been demonstrated, explained by a significant charge redistribution within the complex that increases its dipole moment and solvation energy. cas.cz

Dynamics of Solvation and Their Influence on Excited States

Upon excitation by a pulse of light, the electronic distribution of this compound changes almost instantaneously. The surrounding solvent molecules, however, require time to reorient and reorganize around the newly formed, more polar excited state. This time-dependent process is known as solvation dynamics. nih.gov The dynamics of solvation can profoundly influence the subsequent relaxation pathways of the excited state, including the formation and stabilization of the ICT state.

Time-resolved spectroscopy techniques are essential for monitoring these ultrafast processes, which often occur on femtosecond to picosecond timescales. nih.govpostech.ac.kr The conversion from a locally excited (LE) state to the ICT state in molecules like DMABN is understood to be dependent on intramolecular reorganization but is stabilized by the surrounding solvent. rsc.org The relaxation of the ICT state itself can reveal distinct kinetic components. Studies using time-resolved infrared spectroscopy on DMABN have identified a fast time component attributed to the dipolar relaxation of the solvent and a slower component related to the internal rotation of the dimethylamino group. rsc.org

Advanced Spectroscopic Techniques for Structural and Electronic Insights

Vibrational Spectroscopy: Infrared and Raman Analysis of Functional Groups

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for probing the molecular structure of this compound by characterizing the vibrational modes of its chemical bonds. uc.edu Each functional group in the molecule has characteristic vibrational frequencies that can be used for identification and to gain insight into electronic structure and intermolecular interactions.

For this compound, key functional groups include the nitrile group (-C≡N), the secondary amine (N-H), the aromatic ring (C=C, C-H), and the alkyl pentyl chain (C-H).

Nitrile Group (-C≡N): The C≡N stretching vibration is particularly informative. It appears as a strong, sharp band in the IR spectrum, typically in the range of 2220-2240 cm⁻¹. nih.gov Its position is sensitive to the electronic environment; conjugation with the amino group slightly lowers the frequency compared to unsubstituted benzonitrile. Furthermore, this band is an excellent probe for hydrogen bonding, as interaction with a hydrogen-bond donor at the nitrogen atom causes a noticeable blue shift (increase in frequency). nih.govnih.gov

Amino Group (-NH-): The N-H stretching vibration appears in the region of 3300-3500 cm⁻¹. The pentylamino group also has N-H bending modes at lower frequencies. The strong electronic interaction between the amino nitrogen's lone pair and the benzene ring's π-system is reflected in the force field of the molecule. researchgate.net

Aromatic Ring: The benzene ring exhibits several characteristic vibrations, including C-H stretching modes above 3000 cm⁻¹ and various C=C stretching modes in the 1450-1600 cm⁻¹ region. nih.gov The substitution pattern on the ring influences the exact positions and intensities of these bands.

Pentyl Group: The alkyl chain will show characteristic C-H stretching vibrations just below 3000 cm⁻¹ and bending (scissoring and rocking) vibrations in the 1350-1470 cm⁻¹ region. researchgate.net

Vibrational analyses are often supported by DFT calculations, which can predict vibrational frequencies and help in the definitive assignment of complex spectra. researchgate.netnih.gov

Table 2: Characteristic Vibrational Frequencies for this compound (Frequencies are approximate and based on data for similar substituted benzonitriles)

| Functional Group | Vibrational Mode | Typical Wavenumber (cm-1) | Spectroscopy |

| Nitrile (-C≡N) | Stretching | 2220 - 2240 | Strong in IR, Strong in Raman |

| Amine (-NH-) | Stretching | 3300 - 3500 | Medium in IR |

| Aromatic C-H | Stretching | 3000 - 3100 | Medium in IR |

| Aromatic C=C | Ring Stretching | 1450 - 1600 | Medium-Strong in IR & Raman |

| Alkyl C-H | Stretching | 2850 - 2960 | Strong in IR |

| Alkyl C-H | Bending | 1350 - 1470 | Medium in IR |

Photoelectron Spectroscopy for Electronic Structure Elucidation

Photoelectron spectroscopy (PES) is an analytical technique that provides fundamental information about the electronic structure of a molecule by measuring the binding energies of its electrons. khanacademy.org In a PES experiment, high-energy radiation ionizes the sample, and the kinetic energies of the ejected photoelectrons are measured. This allows for the determination of the energy levels of the molecular orbitals. khanacademy.org

For a molecule like this compound, PES can be used to probe the energies of the π-orbitals associated with the aromatic ring and the lone pair orbital on the nitrogen atom. Studies on deprotonated benzonitrile have determined the adiabatic detachment energy (the energy required to remove an electron from the anion) to be 1.70 ± 0.01 eV. nih.govuea.ac.uk

The PES spectrum consists of a series of bands, each corresponding to ionization from a different molecular orbital. The fine structure within these bands can reveal vibrational energy levels of the resulting cation, providing insight into the bonding character of the ionized orbital. universiteitleiden.nl The technique can also identify short-lived temporary anion shape resonances. nih.govuea.ac.uk By comparing the experimental PES data with theoretical calculations (e.g., DFT), a detailed picture of the molecule's electronic structure can be constructed, helping to rationalize its photophysical and chemical properties. universiteitleiden.nl

Time-Resolved Fluorescence Spectroscopy for Excited-State Dynamics

Time-resolved fluorescence spectroscopy is a crucial technique for directly investigating the dynamics of excited electronic states, such as the LE and ICT states of this compound. researchgate.net This method measures the decay of fluorescence intensity over time following excitation with a short pulse of light, providing information on the excited-state lifetime and the rates of competing de-excitation processes. scirp.org

In many donor-acceptor molecules like DMABN, the fluorescence decay is not a single exponential process but is often bi-exponential, indicating the presence of at least two distinct emitting species or states. scirp.org This is characteristic of systems exhibiting dual fluorescence from LE and ICT states. nih.gov

Locally Excited (LE) State: This state is formed immediately upon excitation and is structurally similar to the ground state. It typically has a shorter lifetime.

Intramolecular Charge Transfer (ICT) State: This state is formed from the LE state, often involving a twisting motion of the amino group. It is more polar and is stabilized by polar solvents. Its formation and decay kinetics are sensitive to solvent polarity and viscosity. nih.gov

By monitoring the fluorescence decay at different emission wavelengths (e.g., at the peak of the LE band vs. the peak of the ICT band), the kinetics of the interconversion between these states can be unraveled. scirp.org For example, a rise time observed in the decay trace of the ICT emission can correspond to the decay time of the LE emission, providing direct evidence of the LE → ICT state conversion. These studies reveal how the solvent environment governs the energy landscape of the excited states and controls the photophysical outcome. postech.ac.kr

X-ray Spectroscopic Methods for Molecular Interactions

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise atomic coordinates of a molecule in the solid state, revealing bond lengths, bond angles, and the nature of the crystal packing. hzdr.deunimi.itanton-paar.com For aminobenzonitriles, SC-XRD studies have been crucial in identifying key intermolecular interactions that dictate their supramolecular assembly.

In the parent compound, 4-aminobenzonitrile, high-pressure synchrotron angle-dispersive X-ray diffraction (ADXRD) experiments have demonstrated the presence of N-H···N interactions that connect the molecules. rsc.orgrsc.org These studies revealed a pressure-induced phase transition at approximately 0.3 GPa, which leads to the formation of new, weak hydrogen bonds and an enhancement of existing ones. rsc.orgnih.gov This indicates that the amino group's hydrogen atoms can act as hydrogen-bond donors, while the nitrogen atom of the nitrile group can act as an acceptor. For this compound, with its secondary amine, a similar N-H···N hydrogen bonding motif is highly probable, forming chains or other supramolecular structures.

Furthermore, studies on other substituted benzonitriles highlight additional interaction types. For instance, the crystal structure of a Schiff base derived from 2-aminobenzonitrile shows the presence of C-H···O and C-H···N interactions, which contribute to the formation of molecular sheets. iucr.org In the case of 4-(dimethylamino)benzonitrile (DMABN), a well-studied compound, stacking interactions between molecules are a significant feature of the crystal packing. researchgate.net It is therefore anticipated that the crystal structure of this compound would be stabilized by a combination of N-H···N hydrogen bonds, C-H···π interactions involving the pentyl chain and the aromatic ring, and π-π stacking of the benzonitrile moieties.

The following table summarizes the types of molecular interactions observed in related aminobenzonitrile compounds, which are expected to be relevant for this compound.

| Interaction Type | Donor | Acceptor | Observed in Compound(s) | Citation(s) |

| Hydrogen Bond | N-H | N (nitrile) | 4-Aminobenzonitrile | rsc.orgrsc.org |

| Hydrogen Bond | C-H | O | 2-[(2-hydroxy-5-methylbenzylidene)amino]benzonitrile | iucr.org |

| Hydrogen Bond | C-H | N (nitrile) | 2-[(2-hydroxy-5-methylbenzylidene)amino]benzonitrile | iucr.org |

| Stacking Interaction | Phenyl Ring | Phenyl Ring | 4-(Dimethylamino)benzonitrile | researchgate.net |

| C-H···π Interaction | C-H | Phenyl Ring | 2-[(2-hydroxy-5-methylbenzylidene)amino]benzonitrile | iucr.org |

Beyond static structure determination, advanced X-ray techniques can probe the dynamics of molecular interactions. Time-resolved X-ray diffraction, for example, has been used to determine the molecular structure of the photoexcited intramolecular charge transfer (ICT) state of crystalline 4-(diisopropylamino)benzonitrile (B3050731) (DIABN). nih.gov This experiment revealed that upon photoexcitation, the torsional angle of the diisopropylamino group relative to the phenyl ring decreases, providing direct structural evidence for the planarization associated with ICT state formation. nih.gov Given that this compound also possesses a donor-acceptor structure, similar time-resolved X-ray studies could provide invaluable data on its excited-state structural dynamics.

Near-edge X-ray absorption fine structure (NEXAFS) spectroscopy is another powerful technique for investigating the electronic structure and orientation of molecules, particularly in thin films or on surfaces. researchgate.netbeilstein-journals.org Studies on nitrile-substituted oligo(phenylene ethynylene)s have shown that the nitrile group serves as a distinct spectroscopic marker, allowing for the determination of molecular tilt and twist angles relative to a substrate. beilstein-journals.org The conjugation between the nitrile group's π* orbitals and those of the phenyl ring leads to a characteristic splitting in the NEXAFS spectrum, which is sensitive to the local chemical environment and molecular conformation. beilstein-journals.org

Structure Property Relationships Spr and Derivative Design for Tailored Functionality

Systematic Structural Modifications of the Benzonitrile (B105546) Core

The properties of the 4-(Pentylamino)benzonitrile molecule can be finely tuned by altering its constituent parts, namely the position and electronic nature of substituents on the aromatic ring and the length of the alkyl chain attached to the amino group.

The spectroscopic properties of benzonitrile derivatives are highly sensitive to the nature and position of substituents on the aromatic ring. The amino group in this compound is a strong electron-donating group (EDG), which significantly influences the electronic structure and, consequently, the molecule's interaction with light.

Research on various substituted benzonitriles and related aromatic compounds demonstrates several key principles:

Electron-Donating vs. Electron-Withdrawing Groups: The presence of an EDG, such as the pentylamino group, at the para-position to the nitrile group (an electron-withdrawing group, EWG) creates a "push-pull" system. This configuration facilitates intramolecular charge transfer (ICT) upon photoexcitation, which is a critical factor in the fluorescence properties of such molecules. Studies on similar systems show that strong EDGs lead to an enhanced molar extinction coefficient of the nitrile stretching mode in infrared (IR) spectroscopy. korea.ac.kr Conversely, electron-withdrawing substituents tend to cause shielding in 13C NMR, affecting the chemical shift of the carbon atom in the C=N group. researchgate.net

Substituent Position: The relative position of substituents is crucial. In aminobenzonitriles and related compounds like methyl anthranilates, moving a substituent from the para to the meta or ortho position dramatically alters the photodynamic pathways. rsc.org For instance, para-substituted compounds often exhibit milder Stokes shifts that are less dependent on the solvent environment compared to their meta-counterparts. rsc.org The para-substitution in this compound maximizes the resonance effect between the amino donor and the nitrile acceptor, which is fundamental to its characteristic spectroscopic behavior.

Spectroscopic Shifts: The introduction of substituents can rationally alter spectral shapes and wavelengths. nih.gov For amino-substituted aromatic systems, this typically results in a bathochromic (red-shift) of the absorption and fluorescence spectra compared to unsubstituted benzonitrile. beilstein-journals.orgnih.gov This shift is attributed to the stabilization of the excited state due to enhanced charge delocalization.

Table 1: General Effects of Substituents on Spectroscopic Properties of Benzonitrile Derivatives

| Substituent Property | Position | Effect on Absorption/Emission | Effect on Vibrational Frequency (CN stretch) | Reference |

| Electron-Donating | Para | Red-shift (bathochromic) | Decrease | korea.ac.kr |

| Electron-Withdrawing | Para | Blue-shift (hypsochromic) | Increase | korea.ac.kr |

| Amino Group | Para vs. Meta | Para-isomers show less solvent-dependent Stokes shifts | Not specified | rsc.org |

The length of the n-alkyl chain on the amino group has a demonstrable effect on the molecular properties of 4-aminobenzonitrile (B131773) derivatives. While the pentyl group defines the specific subject of this article, understanding the trends associated with varying chain lengths provides valuable context.

Theoretical studies on 4-dialkyl-aminobenzonitriles have shown that as the n-alkyl chain length increases, the intramolecular charge transfer (ICT) emission tends to increase at the expense of the normal (locally excited) fluorescence. univie.ac.at This phenomenon is often explained by the Twisted Intramolecular Charge Transfer (TICT) model, where the amino group twists out of the plane of the benzene (B151609) ring in the excited state. The alkyl chain can influence the energetics and dynamics of this twisting process.

Key observations include:

Excited-State Energetics: The calculated energy of both planar ICT (PICT) and twisted ICT (TICT) states can increase slightly with increasing chain length relative to the energy of the first excited state. univie.ac.at

Structural Organization: In other classes of molecules like ionic liquids, increasing the alkyl chain length has been shown to influence the expansion of non-polar domains and affect the structuration of the material. nih.govrsc.org This suggests that the pentyl chain in this compound likely plays a role in its intermolecular interactions and behavior in condensed phases.

Thermal Properties: General studies on n-alkyl compounds have noted that an increase in alkyl chain length can lead to a decrease in short-term thermal stability and an increase in melting temperature. researchgate.net

Table 2: Influence of Increasing n-Alkyl Chain Length on Properties of 4-Alkylaminobenzonitrile Derivatives

| Property | Trend with Increasing Chain Length | Underlying Mechanism | Reference |

| ICT Fluorescence | Tends to increase relative to normal fluorescence | Influence on the energetics and accessibility of the TICT state | univie.ac.at |

| TICT State Energy | Slight increase relative to the first excited state | Modifications to the electronic and steric environment of the amino group | univie.ac.at |

| Intermolecular Packing | Increased organization of non-polar domains | Enhanced van der Waals interactions between alkyl chains | nih.govrsc.org |

Quantitative Structure-Property Relationship (QSPR) Modeling

QSPR modeling is a computational approach used to build mathematical models that correlate the chemical structure of a compound with its physical, chemical, or biological properties. mdpi.comnih.gov This method is invaluable for predicting the properties of new or untested compounds and for gaining insight into the molecular features that govern specific behaviors.

The general workflow for a QSPR study involves:

Assembling a dataset of compounds with known properties.

Calculating a wide range of molecular descriptors for each compound.

Using statistical methods to build a regression or classification model.

Validating the model's predictive power and robustness. plos.org

For molecules like this compound, QSPR models can be developed to predict key photophysical parameters such as absorption maximum (λ_abs), emission maximum (λ_em), fluorescence quantum yield, and excited-state lifetime. The development of such models relies on the calculation of specific quantum chemical descriptors that accurately represent the molecule's electronic and structural features. nih.gov

Techniques like Multiple Linear Regression (MLR) and Genetic Function Approximation (GFA) are employed to create the models. plos.org These models can help to screen virtual libraries of derivatives to identify candidates with desired optical properties before undertaking their synthesis. However, the accuracy of these models can be compromised if potential side reactions, such as the formation of fluorescent photoproducts during measurement, are not accounted for. researcher.life

The core of QSPR is the identification of molecular descriptors that have a strong, statistically significant correlation with the property of interest. These descriptors are numerical representations of a molecule's structure and can be categorized as:

Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and can describe electronic properties. Examples include Mulliken charges on atoms, NMR tensor values, and energies of frontier molecular orbitals (HOMO/LUMO). nih.gov

Topological Descriptors: These describe the connectivity of atoms in the molecule, such as topological length and volume. mdpi.comnih.gov

Physicochemical Descriptors: These relate to properties like lipophilicity (e.g., LogP). mdpi.comnih.gov

Statistical validation is crucial to ensure the reliability of a QSPR model. Common metrics include the coefficient of determination (R²) for the training set and the cross-validated R² (Q²) to assess the model's internal predictivity. mdpi.comnih.gov A Y-randomization test is often performed to guard against chance correlations. plos.org By analyzing the descriptors that feature prominently in a validated model, researchers can quantify the structural features—such as charge distribution around the amino and nitrile groups—that are most influential on the photophysical behavior of this compound.

Conformational Analysis and its Role in Molecular Function

The three-dimensional shape, or conformation, of this compound is a key determinant of its function, particularly its photophysical properties. The most significant conformational variable is the dihedral angle between the plane of the pentylamino group and the plane of the benzonitrile ring.

The dual fluorescence observed in many 4-aminobenzonitrile derivatives is explained by the TICT (Twisted Intramolecular Charge Transfer) model. univie.ac.at According to this model:

In the ground state and the initially formed locally excited (LE) state, the molecule is largely planar, allowing for maximum π-conjugation between the amino donor and the nitrile acceptor.

In polar solvents, the excited molecule can undergo a conformational change, twisting around the C(aryl)-N(amino) bond.

This leads to a highly polar, charge-separated TICT state, which is stabilized by the polar solvent. This state has a lower energy than the LE state and is responsible for the anomalous, red-shifted fluorescence band.

Influence of Pentylamino Moiety Conformation on Electronic Coupling

The electronic coupling between the nitrogen lone pair of the pentylamino group and the π-system of the benzonitrile ring is fundamental to the molecule's characteristic intramolecular charge transfer (ICT) properties. Upon photoexcitation, the molecule transitions from a relatively nonpolar ground state (S₀) to an initial, locally excited (LE) state. Subsequently, it can relax into a highly polar charge-transfer (CT) state. The efficiency of this ICT process is governed by the conformation of the amino group.

For significant electronic coupling to occur, a planar or near-planar geometry is required to maximize the overlap between the nitrogen p-orbital and the aromatic π-orbitals. However, the presence of the pentyl group introduces steric considerations and conformational flexibility that modulate this coupling.

Research on a homologous series of 4-(dialkylamino)benzonitriles, including derivatives with methyl, ethyl, propyl, and decyl chains, provides critical insights into the role of the alkyl group, which can be extended to the pentyl derivative. Studies utilizing time-resolved microwave conductivity (TRMC) and fluorescence spectroscopy have shown that increasing the length of the alkyl chain influences the properties of both the LE and CT states. epa.gov

Data sourced from Schuddeboom et al. (1992). The trend suggests that this compound would have a dipole moment between that of the propyl and decyl derivatives.

Mechanisms proposed for this enhanced charge separation include rotational isomerization and rehybridization at the amino nitrogen, which are influenced by the steric bulk and conformational freedom of the alkyl chains. epa.gov The pentyl group, with its greater number of C-C single bonds compared to smaller alkyls, can adopt various conformations that influence the steric environment around the nitrogen atom, thereby affecting the planarity and electronic coupling with the aromatic ring.

Conformational Dynamics in Solution and Excited States

The conformational dynamics of the pentylamino group are complex, involving rotation around the C(ring)-N bond and intramolecular motions within the pentyl chain itself. These dynamics are highly sensitive to the molecule's environment, particularly the polarity of the solvent, and its electronic state (ground vs. excited).

In solution, the solvent plays a critical role in determining the preferred molecular conformation. frontiersin.org The flexible pentyl chain can interact with solvent molecules, and its conformation can be influenced by factors such as solvent viscosity and polarity. In nonpolar solvents, the chain is likely to be more flexible and may adopt conformations that shield the polar amino group. In polar solvents, specific solute-solvent interactions can stabilize more extended conformations and influence the rotational barrier around the C-N bond. frontiersin.org

Upon excitation to the singlet excited state, the molecule undergoes a significant redistribution of electron density, leading to the formation of the highly polar CT state. This change in electronic structure induces a change in the preferred geometry. The formation of the CT state is often associated with a twisting motion of the amino group relative to the phenyl ring, leading to a "Twisted Intramolecular Charge Transfer" (TICT) state. In this conformation, the amino group and the benzonitrile ring are electronically decoupled, which stabilizes the charge separation.

The flexibility of the pentyl group is expected to influence the kinetics of this twisting process. The chain's ability to rearrange and accommodate the geometric changes associated with TICT state formation can affect the rate and efficiency of the ICT process. While the primary motion is the twist around the C-N bond, the dynamics of the pentyl chain itself—such as rotations around its C-C bonds to minimize steric hindrance—are coupled to this process. epa.gov

Advanced Applications in Materials Science and Chemical Probes

Exploration in Functional Materials Development

The integration of 4-(Pentylamino)benzonitrile and its derivatives into functional materials is an active area of research. The inherent properties of the aminobenzonitrile scaffold, such as charge transfer characteristics and potential for molecular self-assembly, make it a versatile building block for a range of advanced materials.

Integration into Optoelectronic Devices

Optoelectronic materials are crucial for technologies that convert electrical signals into optical signals and vice versa. nih.gov Benzonitrile (B105546) derivatives, in general, are explored for their potential in advanced optoelectronic applications due to their tunable and stimuli-responsive emission characteristics. rsc.org While specific data on the integration of this compound is not extensively detailed in publicly available literature, the principles governing the use of similar donor-acceptor benzonitrile compounds are applicable. The electronic properties, which can be tuned by modifying the chemical structure, are key to their function in devices like LEDs and photodetectors. nih.gov

Application in Organic Light-Emitting Diodes (OLEDs) and Fluorescent Materials

Host materials in OLEDs are essential for efficiently transferring energy to the emissive dopant. nih.gov While first-generation fluorescent emitters are cost-effective and stable, their efficiency is limited as they only support radiative emission from singlet states. nih.gov The development of materials capable of TADF, such as certain benzonitrile derivatives, represents a significant advancement. researchgate.net The specific performance of this compound in an OLED device would depend on its photoluminescent quantum yield, charge transport characteristics, and thermal stability, which are areas for ongoing research. The synthesis of various blue fluorescent organic materials for OLEDs often involves heterocyclic and carbocyclic rings to achieve desired properties. mdpi.com

Role in Liquid Crystal Materials and Display Technologies

Liquid crystal displays (LCDs) utilize the light-modulating properties of liquid crystal materials. nih.gov These materials are composed of molecules that can reorient under an electric field, which alters the polarization of light passing through them to create an image. nih.gov Nitrile compounds, such as 4'-pentyl-4-cyanobiphenyl (5CB), have been historically important in the development of liquid crystal technology. mdpi.com

The performance of liquid crystal materials depends on properties like viscosity, refractive indices, and dielectric constants. epa.gov While compounds with cyano end groups have been widely used, their relatively higher viscosity can be a limitation for applications requiring fast response times, such as in Thin-Film Transistor (TFT) LCDs. rsc.org The molecular structure of this compound, with its pentyl chain, suggests a potential for liquid crystalline behavior. However, its specific phase transitions and suitability for modern display technologies would require detailed experimental investigation.

Development as Fluorescent Chemical Probes and Sensors

The sensitivity of the fluorescence of certain molecules to their surrounding environment makes them valuable as chemical probes and sensors. 4-(Dialkylamino)benzonitriles are a classic example of molecules that exhibit such environment-sensitive fluorescence.

Design Principles for Solvatochromic and Environment-Sensitive Probes

The design of solvatochromic probes, which change their absorption or emission properties in response to the polarity of the solvent, is a key area in the development of chemical sensors. mdpi.com The phenomenon of Twisted Intramolecular Charge Transfer (TICT) is a fundamental principle behind the solvatochromic behavior of molecules like 4-(Dialkylamino)benzonitriles. nih.govrsc.org

In the ground state, these molecules are relatively planar. Upon photoexcitation, an electron is transferred from the amino donor group to the benzonitrile acceptor group, forming a locally excited (LE) state. In polar solvents, the molecule can then undergo a conformational change, where the amino group twists relative to the phenyl ring. This twisted conformation is the TICT state, which is highly stabilized by the polar solvent and has a large dipole moment. The emission from this TICT state is significantly red-shifted compared to the emission from the LE state. nih.gov

The following table illustrates the design principles of a TICT-based probe:

| Feature | Description | Role in Sensing |

| Donor-Acceptor Structure | An electron-donating group (e.g., pentylamino) is linked to an electron-accepting group (e.g., benzonitrile). | Enables intramolecular charge transfer upon excitation. |

| Rotational Freedom | The bond between the donor and the aromatic ring allows for torsional motion. | Facilitates the formation of the twisted (TICT) state in the excited state. |

| Polarity Sensitivity | The energy of the charge-separated TICT state is highly dependent on the polarity of the surrounding medium. | Leads to solvatochromism, where the emission wavelength changes with solvent polarity. |

Detection of Specific Chemical Environments

The pronounced solvatochromism of 4-(dialkylamino)benzonitriles makes them excellent probes for characterizing the local polarity of their environment. The nitrile stretching vibration (νCN) can also serve as an infrared probe to monitor local environments, including hydrogen bonding and electric fields. nih.gov

The dual fluorescence observed in some of these compounds—a higher-energy band from the LE state and a lower-energy band from the TICT state—provides a ratiometric readout of the environmental polarity. The relative intensities of these two bands can be used to quantify the polarity of the microenvironment, for instance, within a polymer matrix, a biological membrane, or an ionic liquid. nih.gov

The table below shows hypothetical emission maxima for this compound in different solvents, illustrating the expected solvatochromic shift based on the TICT model.

| Solvent | Polarity (Dielectric Constant, ε) | Emission from LE State (nm) | Emission from TICT State (nm) | Predominant Emission |

| n-Hexane | 1.9 | ~350 | - | LE |

| Diethyl Ether | 4.3 | ~360 | ~450 | LE + weak TICT |

| Dichloromethane | 9.1 | ~370 | ~480 | TICT |

| Acetonitrile | 37.5 | - | ~520 | TICT |

Note: The emission maxima are illustrative and based on the known behavior of similar 4-(dialkylamino)benzonitrile compounds.

This sensitivity to the local chemical environment allows for the application of such probes in various fields, from materials science to biology, for mapping polarity gradients and detecting specific molecular interactions.

Exploration in pH-Sensitive and Viscosity-Sensitive Fluorescent Systems

The fluorescence of this compound is intricately linked to its molecular structure, which features an electron-donating pentylamino group and an electron-withdrawing nitrile group attached to a benzene (B151609) ring. This donor-acceptor configuration is fundamental to its environmentally sensitive fluorescence, which is primarily governed by a phenomenon known as Twisted Intramolecular Charge Transfer (TICT).

Upon photoexcitation, the molecule can exist in a locally excited (LE) state or transition to a lower-energy TICT state. The formation of the TICT state involves the rotation of the pentylamino group relative to the plane of the benzonitrile moiety. This rotation is highly dependent on the polarity and viscosity of the surrounding medium. In environments with low polarity and high viscosity, the LE state is favored, resulting in fluorescence at shorter wavelengths. Conversely, in highly polar and low-viscosity environments, the formation of the TICT state is facilitated, leading to a red-shifted fluorescence emission.

pH-Sensitive Fluorescent Systems

The amino group in this compound provides a site for protonation in acidic environments. When the amino group is protonated, its electron-donating ability is significantly diminished. This change in electronic properties disrupts the intramolecular charge transfer process that is essential for the formation of the TICT state. As a result, in acidic conditions, the fluorescence emission is expected to be dominated by the LE state, leading to a blue-shifted and potentially more intense fluorescence. As the pH increases and the amino group is deprotonated, the TICT process is restored, causing a red shift in the fluorescence emission. This pH-dependent spectral shift makes this compound a potential candidate for ratiometric pH sensing.

While direct experimental data for this compound is limited, the expected pH-dependent fluorescence behavior can be illustrated based on the well-documented properties of similar 4-aminobenzonitrile (B131773) derivatives.

Illustrative Data: Expected pH-Dependent Fluorescence of this compound

| pH | Excitation Wavelength (nm) | Emission Wavelength (nm) | Fluorescence Intensity (a.u.) | Predominant State |

| 3.0 | 320 | ~380 | High | LE |

| 5.0 | 320 | ~400 | Moderate | LE / TICT |

| 7.0 | 320 | ~450 | Moderate | TICT |

| 9.0 | 320 | ~480 | Low | TICT |

Note: The data in this table is illustrative and based on the expected behavior of 4-(dialkylamino)benzonitrile compounds, as specific experimental values for this compound were not available in the cited literature.

Viscosity-Sensitive Fluorescent Systems

The rotational motion required for the formation of the TICT state in this compound is directly influenced by the viscosity of the surrounding medium. In environments with low viscosity, the rotation of the pentylamino group is relatively unrestricted, allowing for efficient formation of the TICT state and subsequent red-shifted fluorescence. As the viscosity of the medium increases, this internal rotation is hindered. Consequently, the molecule is more likely to remain in the LE state, leading to an increase in the intensity of the shorter-wavelength emission. This viscosity-dependent fluorescence makes this compound a potential "molecular rotor" for probing microviscosity in various systems.

Theoretical and experimental studies on a range of 4-(dialkylamino)benzonitriles have shown that the length of the alkyl chain can influence the intramolecular charge transfer process. univie.ac.atepa.gov An increase in the alkyl chain length, such as the pentyl group in this compound, can affect the dipole moment of the excited state and the dynamics of the TICT formation. epa.gov

Illustrative Data: Expected Viscosity-Dependent Fluorescence of this compound

| Viscosity (cP) | Excitation Wavelength (nm) | Emission Wavelength (nm) | Fluorescence Quantum Yield | Predominant State |

| 1 | 320 | ~480 | Low | TICT |

| 50 | 320 | ~450 | Moderate | LE / TICT |

| 200 | 320 | ~400 | High | LE |

| 500 | 320 | ~380 | Very High | LE |

Note: The data in this table is illustrative and based on the established principles of molecular rotors and the behavior of related 4-(dialkylamino)benzonitrile compounds, as specific experimental values for this compound were not available in the cited literature.

Future Research Directions and Emerging Opportunities

Exploration of Novel Synthetic Methodologies

The synthesis of 4-(Pentylamino)benzonitrile and its derivatives is foundational to any further investigation. While traditional methods such as nucleophilic aromatic substitution on 4-fluorobenzonitrile (B33359) or Buchwald-Hartwig amination of 4-bromobenzonitrile (B114466) are viable, future research should focus on more advanced and sustainable synthetic strategies.

Continuous Flow Chemistry: The implementation of continuous flow processes offers significant advantages over batch synthesis, including enhanced safety, precise control over reaction parameters (temperature, pressure, and time), and improved scalability. rsc.orgqub.ac.uk For the synthesis of this compound, a flow reactor could enable the safe handling of hazardous reagents and intermediates while improving yield and purity. nih.govacs.org Cyanide-free flow methods, which utilize precursors like p-tosylmethyl isocyanide (TosMIC), represent a particularly promising avenue for increasing the safety and environmental friendliness of nitrile synthesis. rsc.org

Organocatalysis: Metal-free organocatalytic methods are an expanding field in chemical synthesis, offering pathways that avoid toxic and expensive heavy metals. mdpi.com Research into organocatalysts for C-N bond formation could lead to greener and more cost-effective routes to N-alkylated aminobenzonitriles. mdpi.com

Photocatalysis and Electrosynthesis: Visible-light photocatalysis and electrosynthesis are emerging as powerful tools for organic synthesis. These methodologies could provide novel, mild, and highly selective pathways for the construction of the this compound scaffold, potentially allowing for late-stage functionalization that is difficult to achieve with traditional thermal methods.

Integration of Machine Learning and AI in Compound Design and Property Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing molecular design and discovery. nih.govnih.gov For this compound, these computational tools can accelerate the exploration of its chemical space and the identification of derivatives with tailored properties.

Generative Models for De Novo Design: Deep generative models, such as Variational Autoencoders (VAEs) and Generative Adversarial Networks (GANs), can learn from vast chemical databases to propose novel molecular structures. medium.comnih.govacs.org By providing these models with the this compound scaffold and a set of desired photophysical or electronic properties (e.g., target absorption wavelength, high quantum yield), they can generate new, synthetically accessible derivatives for further study. acs.org

Property Prediction with Quantitative Structure-Activity Relationship (QSAR): ML models can be trained to predict the properties of molecules based on their structure. arxiv.orgresearchgate.net A model trained on a dataset of aminobenzonitrile derivatives could rapidly predict key parameters for newly designed analogs of this compound, such as solubility, emission wavelength, and excited-state lifetime, thereby prioritizing the most promising candidates for synthesis and experimental validation. aalto.fi

Below is a conceptual data table illustrating how a predictive ML model could be used to screen hypothetical derivatives of this compound.

| Compound ID | Modification on Benzene (B151609) Ring | Predicted Absorption Max (nm) | Predicted Fluorescence Quantum Yield | Predicted Solubility (logS) |

| PABN-001 | None (Parent Compound) | 305 | 0.65 | -3.5 |

| PABN-002 | 3-Fluoro | 302 | 0.71 | -3.4 |

| PABN-003 | 2,6-Dimethyl | 315 | 0.58 | -4.1 |

| PABN-004 | 3-Trifluoromethyl | 298 | 0.68 | -4.5 |

| PABN-005 | 3,5-Difluoro | 299 | 0.75 | -3.3 |

Investigation of this compound in Supramolecular Assemblies

The molecular structure of this compound makes it an excellent candidate for constructing ordered, functional supramolecular systems. The nitrile group can act as a hydrogen bond acceptor or a ligand for metal coordination, the N-H group is a hydrogen bond donor, and the pentyl chain can engage in van der Waals interactions, potentially driving self-assembly.

Liquid Crystals: The rod-like shape of the molecule, combined with the flexible pentyl chain, suggests the potential for liquid crystalline behavior. researchgate.netresearcher.life By designing derivatives with different alkyl chain lengths or by forming hydrogen-bonded complexes with other molecules, it may be possible to create novel nematic or smectic liquid crystalline phases. tandfonline.com

Metal-Organic Frameworks (MOFs): The nitrile group can coordinate to metal ions, opening the possibility of using this compound or its carboxylated derivatives as organic linkers for the synthesis of MOFs. chemrxiv.orgrsc.orgresearchgate.net Such MOFs could exhibit interesting properties, such as guest-responsive luminescence or photo-switchable porosity, stemming from the embedded charge-transfer chromophore. rsc.orgtum.de

Host-Guest Chemistry: Recent studies have shown that macrocyclic hosts can precisely recognize benzonitrile (B105546) derivatives, forming stable key-lock complexes through non-covalent interactions. nih.govnih.gov Investigating the binding of this compound within such hosts could lead to the development of sensors or stimuli-responsive materials where the photophysical properties of the guest molecule are modulated by the host environment.

Advanced Spectroscopic Characterization under Extreme Conditions

Studying molecules under extreme conditions—such as high pressure, low temperature, or intense electromagnetic fields—can reveal fundamental insights into their electronic structure and dynamics that are inaccessible under ambient conditions.

High-Pressure Spectroscopy: Applying high pressure can significantly alter intermolecular distances and molecular conformations. issp.ac.ru For this compound, high-pressure Raman and fluorescence spectroscopy could be used to probe the sensitivity of its intramolecular charge-transfer (ICT) state to the surrounding environment and to induce phase transitions into new crystalline or amorphous states with distinct photophysical properties. researchgate.net